

# Spectral Profile of 7-Bromo-2-chloroquinoxaline: A Comparative Guide

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## Compound of Interest

Compound Name: 7-Bromo-2-chloroquinoxaline

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This guide provides a comparative spectral characterization of **7-Bromo-2-chloroquinoxaline**, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific derivative, this guide presents a combination of predicted data, general spectral characteristics of related quinoxaline derivatives, and standardized experimental protocols. This information is intended to serve as a baseline for researchers working with this and similar molecules.

## Chemical and Physical Properties

Basic information for **7-Bromo-2-chloroquinoxaline** is summarized in the table below.

Property	Value	Reference
CAS Number	89891-65-6	[1]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> BrClN <sub>2</sub>	[1]
Molecular Weight	243.49 g/mol	[1][2]
IUPAC Name	7-bromo-2-chloroquinoxaline	[2]

## Spectral Data Comparison

The following tables summarize the available and predicted spectral data for **7-Bromo-2-chloroquinoxaline**. For comparison, typical spectral ranges for quinoxaline derivatives are also provided.

## Mass Spectrometry

While detailed experimental fragmentation patterns are not readily available in the literature, predicted collision cross-section (CCS) data provides insight into the ion's shape and size in the gas phase.

Table 1: Predicted Collision Cross Section (CCS) Data for **7-Bromo-2-chloroquinoxaline** Adducts

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	242.93192	136.1
[M+Na] <sup>+</sup>	264.91386	151.2
[M-H] <sup>-</sup>	240.91736	141.2
[M+NH <sub>4</sub> ] <sup>+</sup>	259.95846	157.1
[M+K] <sup>+</sup>	280.88780	138.3
[M] <sup>+</sup>	241.92409	156.8
[M] <sup>-</sup>	241.92519	156.8

(Data obtained from  
PubChem)[3]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for **7-Bromo-2-chloroquinoxaline** is not available in the reviewed literature. The following table provides general, expected chemical shift ranges for protons and carbons in similar quinoxaline structures. Actual values for the target compound may vary based on solvent and electronic effects of the substituents.

Table 2: Expected <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shift Ranges for Quinoxaline Derivatives

Nucleus	Functional Group	Expected Chemical Shift (ppm)
$^1\text{H}$	Aromatic C-H	7.5 - 9.0
$^{13}\text{C}$	Aromatic C-H	120 - 140
$^{13}\text{C}$	Aromatic C (quaternary)	140 - 160

## Infrared (IR) Spectroscopy

Experimental IR spectra for **7-Bromo-2-chloroquinoxaline** are not publicly available. However, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for **7-Bromo-2-chloroquinoxaline**

Functional Group	Expected Wavenumber ( $\text{cm}^{-1}$ )	Intensity
Aromatic C-H stretch	3100 - 3000	Medium
C=N stretch (quinoxaline ring)	1620 - 1550	Medium to Strong
Aromatic C=C stretch	1600 - 1450	Medium to Strong
C-Cl stretch	850 - 550	Strong
C-Br stretch	680 - 515	Strong

## UV-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima for **7-Bromo-2-chloroquinoxaline** are not found in the surveyed literature. Quinoxaline and its simple derivatives typically exhibit multiple absorption bands in the UV region.

Table 4: Typical UV-Vis Absorption Maxima for Quinoxaline Derivatives

Transition	Typical $\lambda_{\text{max}}$ (nm)
$\pi \rightarrow \pi^*$	~230-250 and ~300-350

## Experimental Protocols

The following are generalized experimental protocols for the spectral characterization of **7-Bromo-2-chloroquinoxaline** and its derivatives. These should be adapted and optimized for specific instrumentation and research questions.

### Mass Spectrometry

- Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an appropriate ionization source (e.g., ESI, APCI).
- Sample Preparation: Dissolve a small amount of the compound (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A final concentration of 1-10  $\mu\text{g/mL}$  is usually sufficient for analysis.
- Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts. Obtain a full scan spectrum to determine the molecular ion and perform fragmentation (MS/MS) to elucidate the structure.

### NMR Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- Data Acquisition:
  - $^1\text{H}$  NMR: Acquire a standard one-dimensional proton spectrum.
  - $^{13}\text{C}$  NMR: Acquire a proton-decoupled one-dimensional carbon spectrum.
  - 2D NMR (optional but recommended): Perform COSY, HSQC, and HMBC experiments to aid in the complete assignment of proton and carbon signals.

## Infrared (IR) Spectroscopy

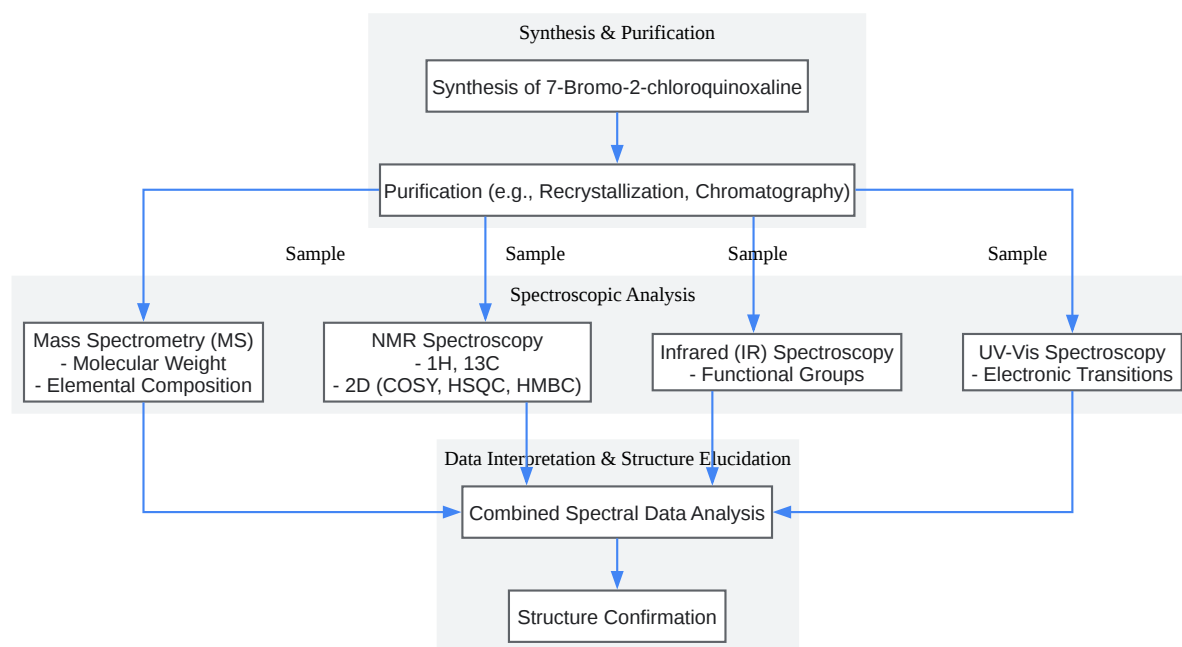
- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation:
  - ATR: Place a small amount of the solid sample directly on the ATR crystal.
  - KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.
- Data Acquisition: Collect the spectrum typically over a range of 4000-400  $\text{cm}^{-1}$ .

## UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 at the  $\lambda_{\text{max}}$ .
- Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm.

## Logical Workflow for Spectral Characterization

The following diagram illustrates a typical workflow for the comprehensive spectral characterization of a novel or uncharacterized compound like **7-Bromo-2-chloroquinoxaline**.



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Caption: Workflow for the synthesis, purification, and spectral characterization of **7-Bromo-2-chloroquinoxaline**.

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## References

- 1. scbt.com [scbt.com]
- 2. 7-Bromo-2-chloroquinoxaline | C<sub>8</sub>H<sub>4</sub>BrClN<sub>2</sub> | CID 4913253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 7-bromo-2-chloroquinoxaline (C<sub>8</sub>H<sub>4</sub>BrClN<sub>2</sub>) [pubchemlite.lcsb.uni.lu]
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